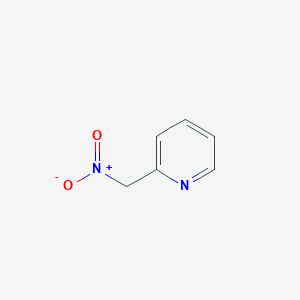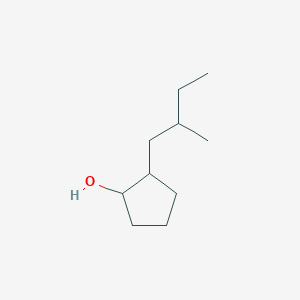![molecular formula C8H18N2S B13531026 1-[2-(Ethylthio)ethyl]piperazine CAS No. 702-07-8](/img/structure/B13531026.png)
1-[2-(Ethylthio)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Ethylthio)ethyl]piperazine is an organic compound with the molecular formula C8H18N2S. It is a derivative of piperazine, where an ethylthio group is attached to the ethyl chain. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Ethylthio)ethyl]piperazine can be synthesized through the reaction of piperazine with 2-chloroethyl ethyl sulfide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Ethylthio)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, forming piperazine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine compounds.
Aplicaciones Científicas De Investigación
1-[2-(Ethylthio)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-[2-(Ethylthio)ethyl]piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmission, leading to its potential use as a therapeutic agent for neurological conditions .
Comparación Con Compuestos Similares
- 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
- 1-[2-(2-Methoxyethoxy)ethyl]piperazine
- 1-[2-(2-Aminoethoxy)ethyl]piperazine
Comparison: 1-[2-(Ethylthio)ethyl]piperazine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, stability, and biological activity profiles. This uniqueness makes it valuable for specific applications in chemical synthesis and pharmaceutical research .
Propiedades
Número CAS |
702-07-8 |
|---|---|
Fórmula molecular |
C8H18N2S |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
1-(2-ethylsulfanylethyl)piperazine |
InChI |
InChI=1S/C8H18N2S/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 |
Clave InChI |
MIKMODBDKJLHEI-UHFFFAOYSA-N |
SMILES canónico |
CCSCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)




![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)



![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)


